molecular formula C8H6F2O B084162 2',6'-Difluoroacetophenone CAS No. 13670-99-0

2',6'-Difluoroacetophenone

Cat. No. B084162
M. Wt: 156.13 g/mol
InChI Key: VGIIILXIQLXVLC-UHFFFAOYSA-N
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Patent
US07208614B2

Procedure details

A solution of tert-butyllithium in THF is firstly produced by reacting 9.25 g of tert-butyl chloride with 1.4 g of lithium granules in 100 g of THF at −78° C. After a conversion of >97% (GC a/a) has been reached, 1,3-difluorobenzene (11.4 g) is added and the mixture is stirred for another 30 minutes at −78° C. and subsequently for 2 hours at −65° C. The resulting solution of 2,6-difluoro-1-lithiobenzene is added dropwise to a solution of 22 g of acetic anhydride in 35 g of THF which has been cooled to −5° C. After the usual aqueous work-up, 2,6-difluoroacetophenone is obtained in a yield of 92%.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Name
2,6-difluoro-1-lithiobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22 g
Type
reactant
Reaction Step Four
Name
Quantity
35 g
Type
solvent
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(C)(C)C.[Li].[F:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([F:14])[CH:9]=1.FC1C=CC=C(F)C=1[Li].[C:24](OC(=O)C)(=[O:26])[CH3:25]>C1COCC1>[CH3:25][C:24]([C:9]1[C:8]([F:7])=[CH:13][CH:12]=[CH:11][C:10]=1[F:14])=[O:26] |^1:5|

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
11.4 g
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Step Four
Name
2,6-difluoro-1-lithiobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)[Li]
Name
Quantity
22 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
35 g
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for another 30 minutes at −78° C. and subsequently for 2 hours at −65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
has been cooled to −5° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(=O)C1=C(C=CC=C1F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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